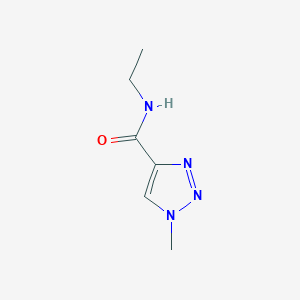![molecular formula C14H12FNO2 B6638768 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide, also known as FHBM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of benzamide and has a fluorine atom attached to it.
作用機序
The mechanism of action of 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the levels of acetylcholine in the brain. 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has also been found to inhibit the activity of certain kinases, which are enzymes that are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has been found to have various biochemical and physiological effects in the body. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has also been found to reduce inflammation in animal models of rheumatoid arthritis, which can help alleviate symptoms such as joint pain and swelling. Additionally, 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has been found to inhibit the growth of cancer cells in vitro, which can potentially lead to the development of new cancer treatments.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide in lab experiments is that it has shown potential therapeutic applications in various fields of research, which can lead to the development of new treatments for various diseases. However, one limitation of using 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for research on 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide. One direction is to further study its anti-cancer properties and explore its potential use as a cancer treatment. Another direction is to study its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research can be done to better understand its mechanism of action and identify specific pathways or receptors that it targets.
合成法
The synthesis of 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide involves the reaction of 4-fluorobenzoyl chloride with 2-hydroxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide.
科学的研究の応用
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has shown potential therapeutic applications in various fields of research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of rheumatoid arthritis. Additionally, 4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide has been studied for its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-5-10(6-8-12)14(18)16-9-11-3-1-2-4-13(11)17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIBLCSMCLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)



![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)
